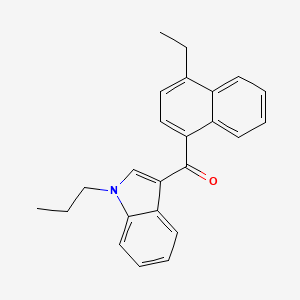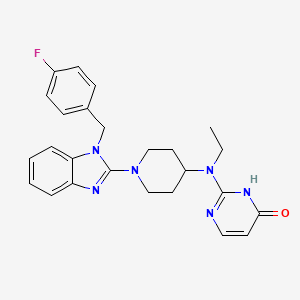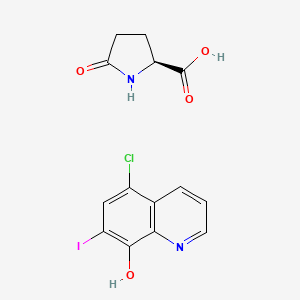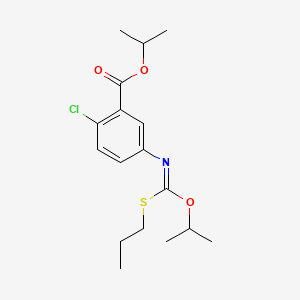
Benzoic acid, 2-chloro-5-(((1-methylethoxy)(propylthio)methylene)amino)-, 1-methylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-chloro-5-(((1-methylethoxy)(propylthio)methylene)amino)-, 1-methylethyl ester is a complex organic compound with a unique structure It is characterized by the presence of a benzoic acid core substituted with chlorine, methylethoxy, and propylthio groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2-chloro-5-(((1-methylethoxy)(propylthio)methylene)amino)-, 1-methylethyl ester typically involves multiple steps. The starting material is often benzoic acid, which undergoes chlorination to introduce the chlorine atom at the 2-position. Subsequent reactions involve the introduction of the methylethoxy and propylthio groups through nucleophilic substitution and condensation reactions. The final step involves esterification to form the 1-methylethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in the synthesis include chlorinating agents, nucleophiles, and esterification catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 2-chloro-5-(((1-methylethoxy)(propylthio)methylene)amino)-, 1-methylethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Benzoic acid, 2-chloro-5-(((1-methylethoxy)(propylthio)methylene)amino)-, 1-methylethyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzoic acid, 2-chloro-5-(((1-methylethoxy)(propylthio)methylene)amino)-, 1-methylethyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzoic acid, 2-chloro-5-(((1-methylethoxy)(methylthio)methylene)amino)-, 1-methylethyl ester
- Benzoic acid, 2-chloro-5-(((1-methylethoxy)carbonyl)amino)-, 1-methylethyl ester
Uniqueness
Compared to similar compounds, Benzoic acid, 2-chloro-5-(((1-methylethoxy)(propylthio)methylene)amino)-, 1-methylethyl ester is unique due to the presence of the propylthio group. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
135812-50-9 |
|---|---|
Formule moléculaire |
C17H24ClNO3S |
Poids moléculaire |
357.9 g/mol |
Nom IUPAC |
propan-2-yl 2-chloro-5-[[propan-2-yloxy(propylsulfanyl)methylidene]amino]benzoate |
InChI |
InChI=1S/C17H24ClNO3S/c1-6-9-23-17(22-12(4)5)19-13-7-8-15(18)14(10-13)16(20)21-11(2)3/h7-8,10-12H,6,9H2,1-5H3 |
Clé InChI |
VVPNELPNHGOKHG-UHFFFAOYSA-N |
SMILES canonique |
CCCSC(=NC1=CC(=C(C=C1)Cl)C(=O)OC(C)C)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[(3-Amino-4-hydroxyphenyl)sulphonyl]amino]benzoic acid hydrochloride](/img/structure/B12691998.png)
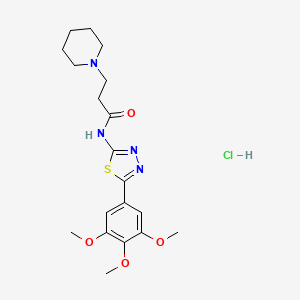
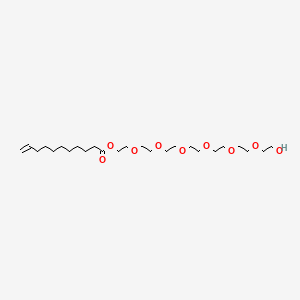




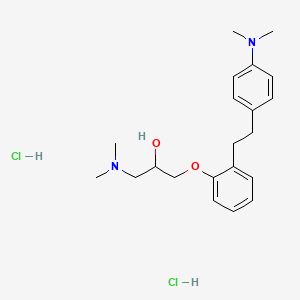
![3-[[4-[(6,7-Dichlorobenzothiazol-2-YL)azo]phenyl](3-phenylpropyl)amino]propiononitrile](/img/structure/B12692051.png)

